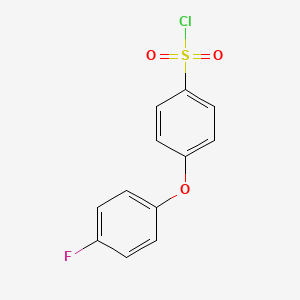

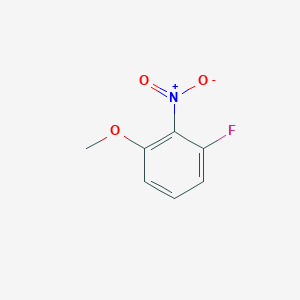

2-(4-Fluorophenoxy)acetonitrile

Descripción general

Descripción

2-(4-Fluorophenoxy)acetonitrile, commonly referred to as FPA, is an organic compound used in a variety of scientific research applications. FPA is a colorless liquid with a boiling point of 124-126°C and a melting point of -20°C. It is used in a variety of synthetic organic chemistry applications, including as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in drug metabolism studies, as a biomarker for environmental toxins, and for the production of monomers for polymers.

Aplicaciones Científicas De Investigación

Fluorinated Compounds in Medicinal Chemistry

Fluorinated organic compounds, such as 2-(4-Fluorophenoxy)acetonitrile, are of considerable interest in medicinal chemistry due to their unique properties, including increased stability, lipophilicity, and ability to engage in specific interactions with biological targets. For instance, the introduction of fluorine into pharmaceuticals can significantly alter their metabolic stability and enhance their bioavailability (Qiu et al., 2009). While this specific study does not directly involve this compound, it exemplifies the broader utility of fluorinated intermediates in synthesizing bioactive molecules, suggesting potential applications in developing new therapeutic agents.

Analytical and Chromatographic Applications

Compounds like this compound can also play a crucial role in analytical chemistry, particularly in chromatography. Their unique physicochemical properties make them suitable as solvents or components of mobile phases in High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques, affecting the elution behavior of analytes (Jandera, 2011). Such applications are critical for the precise and efficient separation of complex mixtures, essential in pharmaceutical analysis, environmental monitoring, and chemical research.

Photocatalytic and Environmental Applications

Furthermore, the structural features of fluorophenoxy compounds, akin to this compound, allow for their use in environmental applications, such as photocatalytic degradation of pollutants. Studies on titanium dioxide (TiO2) photocatalysis have shown the effective degradation of various organic contaminants, including those structurally related to this compound, highlighting the potential for such compounds in developing environmental remediation technologies (Davit et al., 2004). This area of research is vital for addressing the persistent challenge of organic pollution in water and air.

Safety and Hazards

2-(4-Fluorophenoxy)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBGONFPCSVCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382420 | |

| Record name | 2-(4-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24115-20-6 | |

| Record name | 2-(4-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24115-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)